5-bromo-2-ethyl-4-methylpyrimidine
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Overview
Description
5-bromo-2-ethyl-4-methylpyrimidine is an organic compound with the molecular formula C7H9BrN2 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethyl-4-methylpyrimidine typically involves the bromination of 2-ethyl-4-methylpyrimidine. One common method is to react 2-ethyl-4-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while reducing the reaction time. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethyl-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds. This reaction is typically catalyzed by palladium complexes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in the presence of solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-ethyl-4-methylpyrimidin-5-amine, while Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
5-bromo-2-ethyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethyl-4-methylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylpyrimidine
- 5-bromo-2-methylpyrimidine
- 4-ethyl-5-methylpyrimidine
Uniqueness
5-bromo-2-ethyl-4-methylpyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized derivatives and for use in targeted applications.
Properties
CAS No. |
1369343-43-0 |
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Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2-ethyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-3-7-9-4-6(8)5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
BXJQHNXHHVRGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)Br |
Purity |
95 |
Origin of Product |
United States |
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